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Compound of Interest

Compound Name: ST91

CAS No.: 59465-42-8

Cat. No.: B1217211

Get Quote

ST91: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the chemical and pharmacological

properties of ST91, an α2-adrenergic receptor agonist. It is intended for researchers, scientists,

and professionals in the field of drug development. This document details the compound's

chemical structure, physicochemical properties, mechanism of action, and key experimental

findings.

Chemical Structure and Physicochemical Properties
ST91, with the IUPAC name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a

derivative of clonidine. Its chemical structure is characterized by a 2-(arylimino)imidazolidine

core.

Table 1: Physicochemical Properties of ST91
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Property Value Source

Molecular Formula C₁₃H₁₉N₃ [1]

Molecular Weight
217.31 g/mol (Free Base)

253.77 g/mol (HCl Salt)
[1]

CAS Number
4751-48-8 (Free Base) 4749-

61-5 (HCl Salt)
[1]

Solubility
Soluble to 100 mM in water

and DMSO
[2]

pKa (estimated)

The pKa of ST91 can be

estimated based on studies of

related 2-

(arylimino)imidazolidine

derivatives. The basicity of

these compounds is influenced

by substituents on the aryl

ring. For the unsubstituted

phenyliminoimidazolidine, the

experimental pKa is

approximately 8.5. The diethyl

substitution on the phenyl ring

in ST91 is expected to slightly

increase the basicity.

Therefore, the pKa of ST91 is

likely in the range of 8.5-9.0.

[1][2][3]

Pharmacological Properties
ST91 is a potent and selective α2-adrenergic receptor agonist. It exhibits a range of

pharmacological effects, primarily related to its interaction with the sympathetic nervous

system.

Mechanism of Action
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As an α2-adrenergic agonist, ST91 mimics the effects of endogenous catecholamines, such as

norepinephrine and epinephrine, at α2-adrenergic receptors. These receptors are G-protein

coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Activation of the

α2-adrenergic receptor by ST91 leads to the inhibition of adenylyl cyclase, which in turn

decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This

reduction in cAMP levels results in a decrease in the release of norepinephrine from

presynaptic nerve terminals, leading to a sympatholytic effect.

Receptor Selectivity
ST91 displays selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor.[6]

Further studies have indicated that ST91 acts as an agonist at α2B-adrenoceptors and shows a

preference for non-α2A subtypes, with evidence suggesting it may target the α2C subtype.[7][8]

This subtype selectivity may contribute to its specific pharmacological profile.

Table 2: Pharmacological Profile of ST91

Parameter Description Source

Receptor Target α2-Adrenergic Receptor [6][9]

Receptor Subtype Selectivity

Preferentially acts on α2B and

non-α2A (potentially α2C)

adrenoceptors.

[7][8]

Primary Effect

Inhibition of norepinephrine

release, leading to a reduction

in sympathetic outflow.

Key Pharmacological Effect Antinociception (pain relief). [6][8]

Signaling Pathway
The binding of ST91 to the α2-adrenergic receptor initiates a signaling cascade that modulates

neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase and the

subsequent reduction of cAMP.
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ST91 Signaling Pathway
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Caption: ST91 binding to the α2-adrenergic receptor inhibits adenylyl cyclase via a Gi protein,

reducing cAMP and subsequent norepinephrine release.

Key Experimental Findings and Protocols
The pharmacological properties of ST91 have been characterized through various in vitro and

in vivo experiments.

Vascular Reactivity in Rat Mesenteric Artery
Experiment: To investigate the effect of ST91 on vascular tone.

Methodology:

Male Wistar rats are euthanized, and the mesenteric vascular bed is excised and placed in

cold Krebs-Henseleit solution.

Second-order mesenteric artery segments (approximately 2 mm in length) are dissected and

mounted on a wire myograph.

The artery rings are equilibrated in the myograph chamber containing Krebs-Henseleit

solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

The rings are pre-contracted with an α1-adrenergic agonist such as phenylephrine.
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Cumulative concentration-response curves to ST91 are then generated to assess its effect

on vascular tension.[7]

Findings: ST91 has been shown to antagonize β2-adrenoceptor-mediated relaxation in rat

mesenteric artery rings, an effect that can be blocked by the α2-adrenoceptor antagonist

yohimbine.[7]

Antinociceptive Activity: Tail-Flick and Hot-Plate Tests
Experiment: To evaluate the analgesic properties of ST91.

Methodology - Tail-Flick Test:

A rat is gently restrained, and its tail is positioned over a radiant heat source.

The latency for the rat to flick its tail away from the heat is recorded.

A baseline latency is established before the administration of ST91.

ST91 is administered (e.g., intrathecally), and the tail-flick latency is measured at various

time points post-administration. An increase in latency indicates an antinociceptive effect.[8]

Methodology - Hot-Plate Test:

A rat is placed on a metal surface maintained at a constant temperature (e.g., 52.5°C or

55°C).

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

A baseline latency is determined before drug administration.

Following the administration of ST91, the latency to the nociceptive response is measured at

different time intervals to assess the analgesic effect.

Findings: Intrathecal administration of ST91 produces a dose-dependent antinociceptive effect

in both the tail-flick and hot-plate tests in rats.[8]
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In Vivo Antinociception Assay Workflow
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Caption: Workflow for assessing the antinociceptive effects of ST91 using in vivo models.

Conclusion
ST91 is a valuable research tool for investigating the role of α2-adrenergic receptors,

particularly the α2B and α2C subtypes, in various physiological processes. Its potent

antinociceptive properties and well-defined mechanism of action make it a compound of

interest for the development of novel analgesics and other therapeutics targeting the

sympathetic nervous system. This guide provides a comprehensive summary of the current

knowledge on ST91, which can serve as a foundation for further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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